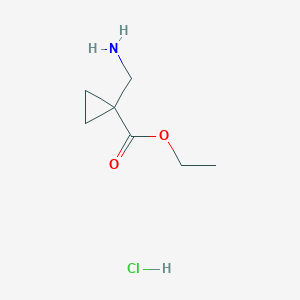
5-Phenoxypyrazine-2-carbonitrile
Vue d'ensemble
Description
5-Phenoxypyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Phenoxypyrazine-2-carbonitrile is 1S/C11H7N3O/c12-6-9-7-14-11(8-13-9)15-10-4-2-1-3-5-10/h1-5,7-8H .Physical And Chemical Properties Analysis
5-Phenoxypyrazine-2-carbonitrile is a powder at room temperature . It has a molecular weight of 197.19 g/mol.Applications De Recherche Scientifique
Medicine
5-Phenoxypyrazine-2-carbonitrile: has potential applications in medicine, particularly in the design of novel therapeutic agents. Its structure can be utilized to create compounds that interact with various biological targets. For instance, derivatives of this compound have been explored for their agonistic activity on TGR5, a receptor implicated in metabolic disorders .
Agriculture
In agriculture, 5-Phenoxypyrazine-2-carbonitrile derivatives, such as those related to fipronil, are studied for their pesticidal properties. These compounds can be effective against a range of crop pests, offering a way to protect crops and increase agricultural productivity .
Material Science
The compound’s derivatives are being researched for their utility in material science. They could contribute to the development of new materials with specific desired properties, such as increased durability or enhanced conductivity .
Environmental Science
5-Phenoxypyrazine-2-carbonitrile: may have applications in environmental science, particularly in the development of sensors and assays for detecting environmental pollutants. Its derivatives could be used to improve the sensitivity and specificity of these detection methods .
Analytical Chemistry
In analytical chemistry, 5-Phenoxypyrazine-2-carbonitrile and its derivatives can be important for developing new analytical methods. These compounds can serve as standards or reagents in various chemical analyses, aiding in the identification and quantification of substances .
Biochemistry
The biochemical applications of 5-Phenoxypyrazine-2-carbonitrile include its use in the study of enzyme reactions and metabolic pathways. It can be a key molecule in understanding the biochemical interactions within living organisms .
Pharmacology
Pharmacologically, 5-Phenoxypyrazine-2-carbonitrile is significant in drug discovery and development. Its structure can be modified to produce new drugs with potential activity against various diseases .
Chemical Engineering
In chemical engineering, this compound’s derivatives can be synthesized and scaled up for industrial production. They can be integral to the creation of new chemical processes and the optimization of existing ones .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-phenoxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-7-14-11(8-13-9)15-10-4-2-1-3-5-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPWXHWLSYTFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(N=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)


![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)
